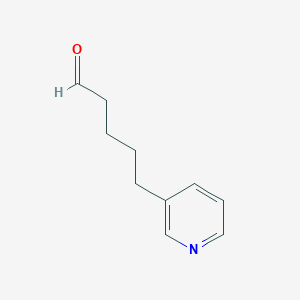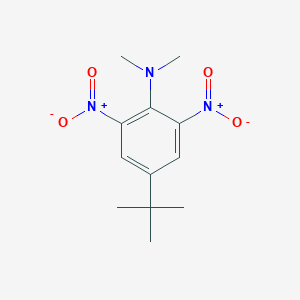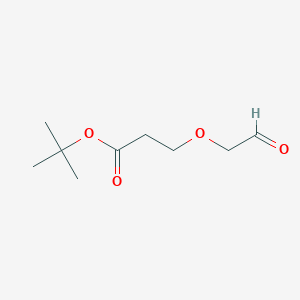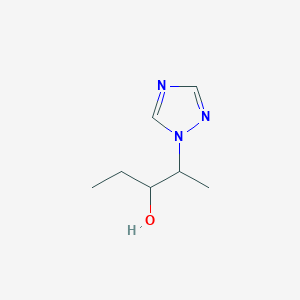
3-Pyridinepentanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridinepentanal is an organic compound that features a pyridine ring attached to a pentanal chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridinepentanal typically involves the reaction of 3-pyridinecarboxaldehyde with a suitable pentanal precursor under controlled conditions. One common method is the condensation reaction between 3-pyridinecarboxaldehyde and pentanal in the presence of a base catalyst such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 3-Pyridinepentanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can participate in electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Halogenation using chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: 5-(3-Pyridinyl)pentanoic acid.
Reduction: 5-(3-Pyridinyl)pentanol.
Substitution: 5-(3-Chloropyridinyl)pentanal.
Aplicaciones Científicas De Investigación
3-Pyridinepentanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and pyridine derivatives.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Pyridinepentanal involves its interaction with molecular targets such as enzymes and receptors that have affinity for pyridine derivatives. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The pyridine ring can participate in π-π interactions and hydrogen bonding with aromatic and polar residues in biological molecules, influencing their function.
Comparación Con Compuestos Similares
5-(2-Pyridinyl)pentanal: Similar structure but with the pyridine ring attached at the 2-position.
5-(4-Pyridinyl)pentanal: Similar structure but with the pyridine ring attached at the 4-position.
5-(3-Pyridinyl)hexanal: Similar structure but with a hexanal chain instead of a pentanal chain.
Uniqueness: 3-Pyridinepentanal is unique due to the specific positioning of the pyridine ring at the 3-position, which can influence its reactivity and interaction with other molecules. This positioning can lead to different chemical and biological properties compared to its isomers and homologs.
Propiedades
Fórmula molecular |
C10H13NO |
|---|---|
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
5-pyridin-3-ylpentanal |
InChI |
InChI=1S/C10H13NO/c12-8-3-1-2-5-10-6-4-7-11-9-10/h4,6-9H,1-3,5H2 |
Clave InChI |
JAGXXKKLZUOARG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)CCCCC=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-{2-[2-(2-{2-[2-(11-Tritylsulfanyl-undecyloxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]-ethoxy}-ethanol](/img/structure/B8532665.png)
![Lithium, benzo[b]thien-2-yl-](/img/structure/B8532670.png)

![6-Bromo-4-ethyl-benzo[1,3]dioxole](/img/structure/B8532682.png)


![2-[4-(4-Methoxy-phenyl)-piperazin-1-ylmethyl]-1H-benzoimidazole](/img/structure/B8532705.png)

